molecular formula C10H12N2O B15331962 7-Amino-3,3-dimethylindolin-2-one

7-Amino-3,3-dimethylindolin-2-one

Cat. No.: B15331962
M. Wt: 176.21 g/mol
InChI Key: KRKXEHWYUYXQDH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-3,3-dimethylindolin-2-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of isatins with amines in the presence of a base such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction may also require a catalytic amount of potassium iodide (KI) to proceed efficiently .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, can be applied to produce this compound on an industrial scale.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Amino-3,3-dimethylindolin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the amino group at the 7-position allows for unique interactions with molecular targets and enables specific synthetic transformations .

Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

7-amino-3,3-dimethyl-1H-indol-2-one

InChI

InChI=1S/C10H12N2O/c1-10(2)6-4-3-5-7(11)8(6)12-9(10)13/h3-5H,11H2,1-2H3,(H,12,13)

InChI Key

KRKXEHWYUYXQDH-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C(=CC=C2)N)NC1=O)C

Origin of Product

United States

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